

Comparative Analysis of Nevanimibe Hydrochloride and Ketoconazole in Cushing's Syndrome

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Compound of Interest		
Compound Name:	Nevanimibe hydrochloride	
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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **Nevanimibe hydrochloride** and the established therapy, ketoconazole, for the treatment of Cushing's syndrome. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, efficacy, and safety profiles based on available experimental data.

Introduction

Cushing's syndrome is a rare endocrine disorder characterized by prolonged exposure to high levels of cortisol. Medical therapy plays a crucial role in managing hypercortisolism, particularly for patients who are not candidates for surgery or have persistent disease after surgery. Ketoconazole, an imidazole antifungal agent, has been used off-label for decades to inhibit adrenal steroidogenesis.[1][2][3] **Nevanimibe hydrochloride** (formerly ATR-101) is a novel, orally administered, adrenal-specific inhibitor of acyl-CoA:cholesterol acyltransferase-1 (ACAT1), an enzyme critical for the synthesis of steroid hormones.[4] While clinical trials for Nevanimibe in Cushing's syndrome have been terminated, its unique mechanism of action warrants a comparative evaluation against established treatments like ketoconazole.[5][6]

Mechanism of Action



Nevanimibe Hydrochloride:

Nevanimibe inhibits ACAT1, an enzyme that converts free cholesterol into cholesteryl esters for storage in the adrenal glands.[4][5] This inhibition reduces the substrate available for steroid synthesis, thereby suppressing the production of all adrenal steroids, including cortisol, mineralocorticoids, and androgens.[4] At higher concentrations, Nevanimibe has also been shown to induce apoptosis in adrenocortical cells.[7][8][9]

Ketoconazole:

Ketoconazole is a potent inhibitor of several cytochrome P450 (CYP) enzymes involved in the adrenal steroidogenesis pathway. [1][3][10] It primarily targets CYP11A1 (cholesterol side-chain cleavage enzyme), CYP17A1 (17 α -hydroxylase/17,20-lyase), and CYP11B1 (11 β -hydroxylase), thereby blocking multiple steps in cortisol synthesis. [1][2][3][11][12] Its action leads to a rapid reduction in cortisol levels. [1]

Efficacy

Nevanimibe Hydrochloride:

Direct efficacy data for Nevanimibe in Cushing's syndrome is limited due to the termination of clinical trials.[5][6] However, a Phase 2 study in patients with classic congenital adrenal hyperplasia (CAH), another condition of adrenal steroid overproduction, demonstrated that Nevanimibe could decrease 17-hydroxyprogesterone (17-OHP) levels within two weeks of treatment.[4][7] In that study, 70% of subjects showed a decrease in 17-OHP of at least 50% during at least one of the treatment periods.[7]

Ketoconazole:

Ketoconazole has demonstrated significant efficacy in controlling hypercortisolism in patients with Cushing's syndrome.[1] Multiple retrospective studies and a meta-analysis have shown that approximately 60-66% of patients achieve normalization of urinary free cortisol (UFC) levels.[1][12][13][14][15] A large retrospective study involving 200 patients reported that 49.3% of patients had normal UFC levels at the last follow-up, with an additional 25.6% having at least a 50% decrease in UFC.[16] Reductions in cortisol levels with ketoconazole are associated with improvements in clinical features of Cushing's syndrome, such as hypertension, diabetes, and myopathy.[1][16]



Data Presentation

Table 1: Comparative Efficacy of Nevanimibe Hydrochloride and Ketoconazole

Parameter	Nevanimibe Hydrochloride	Ketoconazole
Primary Efficacy Endpoint	Reduction of 17-OHP to $\leq 2x$ ULN (in CAH)[4]	Normalization of Urinary Free Cortisol (UFC)
Reported Efficacy	20% of subjects met the primary endpoint in a Phase 2 CAH study.[7]	~60-66% of patients achieve normal UFC levels.[1][12][13] [14][15]
Onset of Action	Decreased 17-OHP levels within 2 weeks in a CAH study. [4][7][17][18]	Rapid reduction in cortisol levels.[1]
Other Effects	Potential for induction of apoptosis in adrenocortical cells at higher doses.[7][8][9]	Improvements in hypertension, diabetes, and hypokalemia.[1] [16]

Safety and Tolerability

Nevanimibe Hydrochloride:

The most common treatment-emergent adverse events reported in clinical trials of Nevanimibe have been gastrointestinal disorders, including diarrhea and vomiting.[8][9] In a Phase 1 study in adrenocortical carcinoma, gastrointestinal disorders were reported in 76% of patients.[8] Adrenal insufficiency has also been observed as a pharmacologic effect of the drug.[8][9]

Ketoconazole:

The primary safety concern with ketoconazole is hepatotoxicity, with reports of elevated liver enzymes in approximately 15% of patients with Cushing's syndrome.[1] However, serious liver injury is rare and can generally be managed with careful monitoring of liver function and dose adjustment or discontinuation of the drug.[1][19] Other potential adverse events include gastrointestinal issues, adrenal insufficiency, and rash.[1][2] Ketoconazole also has a high potential for drug-drug interactions due to its inhibition of CYP3A4.[3]



Table 2: Comparative Safety Profiles

Adverse Event	Nevanimibe Hydrochloride	Ketoconazole
Gastrointestinal	Common (Diarrhea, Vomiting) [8][9]	Common (Nausea, Vomiting) [13]
Hepatic	Not reported as a primary concern in available data.	Hepatotoxicity (elevated liver enzymes) is a key concern requiring monitoring.[1][19]
Adrenal	Adrenal insufficiency reported. [8][9]	Adrenal insufficiency is a potential risk.[2]
Drug Interactions	Data not extensively available.	High potential for interactions via CYP3A4 inhibition.[3]
Other	-	Rash, potential for decreased androgen levels.[1][3]

Experimental Protocols

Nevanimibe Hydrochloride (Phase 2 Study in CAH - NCT02804178):

This was a multicenter, single-blind, dose-titration study.[7][17] Eligible patients with classic CAH and elevated 17-OHP levels were started on Nevanimibe at a dose of 125 mg twice daily. The dose was titrated up every two weeks (to a maximum of 1000 mg twice daily) based on 17-OHP levels.[17] The primary efficacy endpoint was the proportion of patients achieving a reduction of 17-OHP to \leq 2 times the upper limit of normal (ULN).[4] Safety was assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[4]

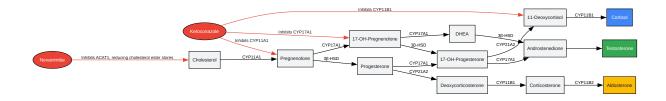
Ketoconazole (Retrospective Cohort Study):

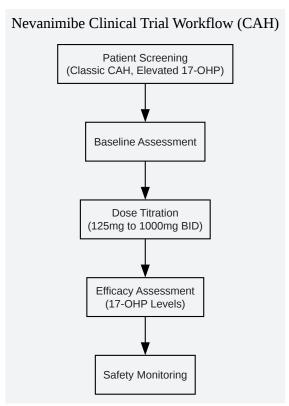
In a retrospective study evaluating ketoconazole in Cushing's disease, patients were typically started on a dose of 100 to 300 mg/day, which was then increased by 200 mg every 2 to 4 months until hypercortisolism was controlled or side effects developed, with a maximum dose of 1,200 mg/day.[20] Efficacy was assessed by monitoring 24-hour urinary free cortisol (UFC)

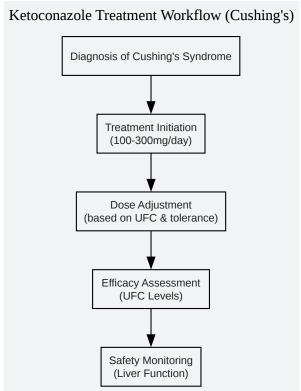


levels.[20] Safety was monitored through clinical follow-up and laboratory tests, particularly liver function tests.[20]

Signaling Pathways and Experimental Workflows









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